Unii-7HN19N8jpo

Description

UNII-7HN19N8JPO is a chemical substance identified by the CAS registry number 1721-26-2. Below are its key physicochemical and pharmacological properties derived from experimental and computational data :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| PubChem ID | 74401 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Log Po/w (iLOGP) | 2.13 |

| Log S (ESOL) | -1.96 (moderate solubility) |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 inhibitor |

| Synthetic Accessibility | 1.61 (relatively straightforward) |

| Bioavailability Score | 0.55 |

Its ability to cross the blood-brain barrier (BBB) and inhibit CYP1A2 highlights possible neurological or therapeutic applications, though specific indications require further study .

Properties

CAS No. |

127759-24-4 |

|---|---|

Molecular Formula |

C45H78O14 |

Molecular Weight |

843.1 g/mol |

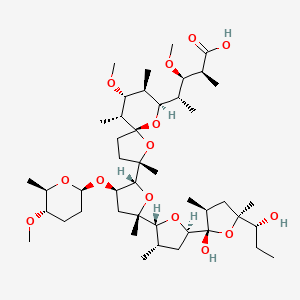

IUPAC Name |

(2S,3R,4S)-4-[(2S,5R,6R,7R,8R,9S)-2-[(2R,3R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxolan-2-yl]-7-methoxy-2,6,8-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |

InChI |

InChI=1S/C45H78O14/c1-15-32(46)42(10)21-24(3)45(49,59-42)33-20-23(2)38(55-33)43(11)22-31(54-34-17-16-30(50-12)29(8)53-34)39(57-43)41(9)18-19-44(58-41)28(7)37(52-14)26(5)36(56-44)25(4)35(51-13)27(6)40(47)48/h23-39,46,49H,15-22H2,1-14H3,(H,47,48)/t23-,24-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34-,35+,36+,37+,38+,39+,41-,42-,43-,44+,45-/m0/s1 |

InChI Key |

GCWRBUNCTDXUMB-JYAWKEJFSA-N |

SMILES |

CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |

Isomeric SMILES |

CC[C@H]([C@@]1(C[C@@H]([C@](O1)([C@H]2C[C@@H]([C@@H](O2)[C@@]3(C[C@H]([C@@H](O3)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)OC)C)C)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C)O)C)C)O |

Canonical SMILES |

CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |

Synonyms |

CP 84657 CP-84,657 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights:

- Lipophilicity Trends : Increasing alkyl chain length or aromatic substituents (e.g., in 6938-06-3) elevates LogP, enhancing membrane permeability but risking solubility issues.

- CYP Inhibition : this compound’s selective CYP1A2 inhibition contrasts with 6938-06-3’s CYP2D6 activity, implying divergent metabolic profiles.

- Synthetic Complexity : this compound’s low synthetic accessibility score (1.61) suggests optimized routes compared to 699-98-9 (score 3.10), which may involve multi-step purification .

Research Findings and Implications

Pharmacokinetic Advantages:

This compound’s balance of LogP (~2.13) and bioavailability (score 0.55) positions it favorably against analogs like 699-98-9 (LogP 0.98, low absorption). Its BBB permeability further distinguishes it from 5657-51-2, making it a candidate for CNS-targeted therapies .

Limitations and Risks:

- CYP1A2 Inhibition : May interfere with drugs metabolized by this enzyme (e.g., theophylline, clozapine).

- Solvency Challenges: Moderate aqueous solubility (LogS -1.96) could necessitate formulation enhancements for intravenous delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.